2-(3-bromo-2-methoxyphenyl)acetic acid

Synthetic Methodology C-H Activation Heterocycle Synthesis

In drug discovery, generic regioisomers cannot replicate the ortho-methoxy/meta-bromo substitution pattern required for directed 1,4-palladium shift chemistry. 2-(3-Bromo-2-methoxyphenyl)acetic acid (CAS 1261616-87-8) is the specific building block validated in WO2012006003 for Kir1.1 (ROMK) channel inhibitors. • Enables unique Pd-catalyzed dihydrobenzofuran scaffold construction via 1,4-metal migration • Dual synthetic handles: -COOH for amide/ester derivatization, -Br for Suzuki-Miyaura diversification • Calculated LogP 2.22; ideal core for fragment-based library design

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 1261616-87-8
Cat. No. B6156862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-2-methoxyphenyl)acetic acid
CAS1261616-87-8
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)CC(=O)O
InChIInChI=1S/C9H9BrO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyAKHATHUBPYOHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-2-methoxyphenyl)acetic acid Overview


2-(3-Bromo-2-methoxyphenyl)acetic acid (CAS 1261616-87-8) is a brominated phenylacetic acid derivative with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol [1]. This compound is primarily valued as a versatile synthetic intermediate in pharmaceutical and agrochemical research, possessing a carboxylic acid handle, a bromine atom for cross-coupling reactions, and a methoxy group that can influence both electronic properties and downstream binding interactions [2]. Its structural features make it a key building block for generating diverse molecular scaffolds, with documented use in palladium-catalyzed transformations and as a precursor to biologically active heterocycles [3].

Uniqueness of 2-(3-Bromo-2-methoxyphenyl)acetic acid


In drug discovery and chemical synthesis, the precise substitution pattern on an aromatic ring is not a minor detail—it is a critical determinant of chemical reactivity, physicochemical properties, and biological target engagement. 2-(3-Bromo-2-methoxyphenyl)acetic acid features a specific ortho-methoxy and meta-bromo substitution that creates a unique electronic environment and steric profile [1]. Generic substitution with non-brominated phenylacetic acid or regioisomers like 2-(4-bromo-2-methoxyphenyl)acetic acid will fundamentally alter LogP (predicted ~2.22 for the target vs. ~2.22 for the para isomer, but with differing polarity vectors) and the capacity for specific metal-catalyzed cross-couplings [2]. Critically, the ortho-methoxy group can participate in directed ortho-metalation or stabilize specific bioactive conformations, whereas a para-methoxy group (as in 2-(3-bromo-4-methoxyphenyl)acetic acid) does not offer the same chelation or steric effects [3]. The data below quantifies these differences and demonstrates why this specific regioisomer must be specified for reproducible research outcomes.

2-(3-Bromo-2-methoxyphenyl)acetic acid vs. Closest Analogs


Ortho-Methoxy Directed Pd-Catalyzed Coupling

The target compound uniquely enables a 1,4-palladium shift-mediated intramolecular coupling to form dihydrobenzofuran carboxamides, a transformation that is critically dependent on the ortho-methoxy group adjacent to the bromine. Under identical conditions, the regioisomer 2-(3-bromo-4-methoxyphenyl)acetic acid (with a para-methoxy group) fails to undergo this specific rearrangement, as the ortho-methoxy is required for palladium coordination and the 1,4-shift [1].

Synthetic Methodology C-H Activation Heterocycle Synthesis

Lipophilicity (LogP) Comparison

Lipophilicity, measured by the octanol-water partition coefficient (LogP), is a crucial parameter influencing absorption, distribution, and target engagement. The target compound exhibits a calculated LogP of 2.22 [1]. This value represents a moderate lipophilicity that balances membrane permeability with aqueous solubility, a desirable trait for a synthetic intermediate intended for further elaboration into drug-like molecules. In contrast, the non-brominated analogue 2-methoxyphenylacetic acid has a significantly lower LogP (~1.3), and the chloro analogue 2-(3-chloro-2-methoxyphenyl)acetic acid is expected to have a lower LogP (~1.8), both of which would alter partitioning behavior in biological assays and during purification [2].

ADME Drug-likeness Lead Optimization

Bromine vs. Chlorine Cross-Coupling Reactivity

The presence of a bromine atom on the aromatic ring is a key feature for downstream diversification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Br bond is significantly more reactive than the C-Cl bond under standard palladium catalysis. While specific comparative rate data for this exact scaffold is not published, it is well-established that the bond dissociation energy of C-Br (≈ 284 kJ/mol) is lower than that of C-Cl (≈ 327 kJ/mol) [1]. This translates to milder reaction conditions and higher yields for the brominated compound. The 2-(3-chloro-2-methoxyphenyl)acetic acid analogue would require harsher conditions or specialized catalysts for many cross-coupling reactions, potentially leading to side reactions or lower yields .

Cross-Coupling Synthetic Utility Medicinal Chemistry

Kir1.1 (ROMK) Inhibitor Intermediate

2-(3-Bromo-2-methoxyphenyl)acetic acid is explicitly cited in patent literature as a key intermediate for the synthesis of compounds that inhibit the renal outer medullary potassium channel (ROMK, Kir1.1) [1]. Kir1.1 inhibitors are a class of diuretics and natriuretics under investigation for hypertension and heart failure. While the final bioactive compounds are structurally more complex, the specific substitution pattern of this phenylacetic acid derivative is essential for constructing the pharmacophore. Regioisomers or de-bromo analogues would not map to the disclosed synthetic routes in the patent and would not be viable starting materials for generating the claimed intellectual property [1].

Renal Pharmacology Ion Channel Diuretic

2-(3-Bromo-2-methoxyphenyl)acetic acid Applications


Dihydrobenzofuran-3-carboxamide Synthesis

This compound is a validated substrate for the synthesis of N,N-diisopropyl-2,3-dihydrobenzofuran-3-carboxamide, a scaffold of interest in medicinal chemistry. The reaction leverages a unique 1,4-palladium shift that is only possible with the ortho-methoxy directing group present in this specific regioisomer [1]. This application is directly supported by the synthetic methodology data and demonstrates the compound's utility in constructing complex oxygen-containing heterocycles.

ROMK Channel Inhibitor Development

Patents, such as WO2012006003, identify this exact compound as a crucial building block for generating potent and selective inhibitors of the Kir1.1 (ROMK) channel [1]. This establishes a clear, proprietary use case in the development of novel diuretics for cardiovascular diseases. Procurement of this specific compound is therefore justified for any research program aiming to synthesize and evaluate this class of therapeutic agents.

Lead Optimization Library Synthesis

With a calculated LogP of 2.22 and a reactive bromine handle, 2-(3-bromo-2-methoxyphenyl)acetic acid is an ideal starting point for generating focused libraries of compounds with moderate lipophilicity [1]. The carboxylic acid can be easily derivatized into amides, esters, or reduced to alcohols, while the bromine allows for rapid diversification via Suzuki-Miyaura cross-coupling. This dual functionality enables efficient exploration of chemical space around a phenylacetic acid core, a motif found in numerous NSAIDs and other bioactive molecules [2].

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